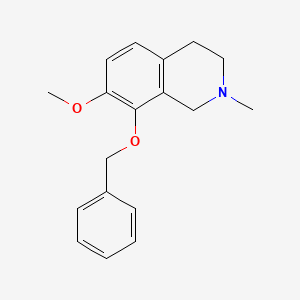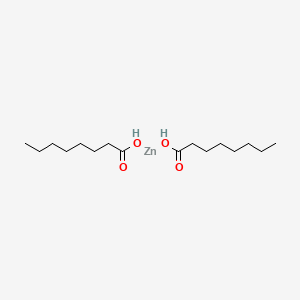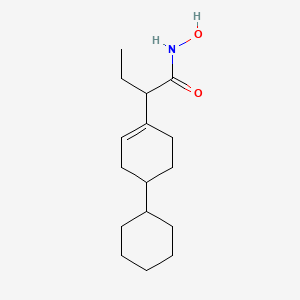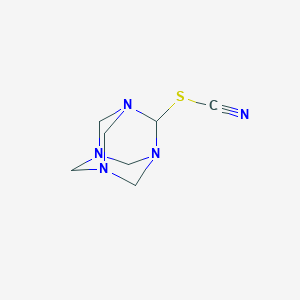
Hexamethylenetetraminethiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylenetetraminethiocyanate is a chemical compound derived from hexamethylenetetramine and thiocyanateIt is a white crystalline compound highly soluble in water and polar organic solvents . Thiocyanate is a compound containing the functional group -SCN, which is known for its use in various chemical reactions and industrial applications.
Métodos De Preparación
Hexamethylenetetraminethiocyanate can be synthesized by reacting hexamethylenetetramine with thiocyanate salts under controlled conditions. The reaction typically involves mixing hexamethylenetetramine with a thiocyanate source, such as potassium thiocyanate, in an aqueous or organic solvent. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Análisis De Reacciones Químicas
Hexamethylenetetraminethiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Hexamethylenetetraminethiocyanate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of resins, plastics, and rubber additives.
Mecanismo De Acción
The mechanism of action of hexamethylenetetraminethiocyanate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It may also interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Hexamethylenetetraminethiocyanate can be compared with other similar compounds, such as:
Hexamethylenetetramine: The parent compound, known for its use in organic synthesis and industrial applications.
Thiocyanate Compounds: Other compounds containing the thiocyanate group, used in various chemical reactions and industrial processes.
Methenamine Derivatives: Compounds derived from methenamine with different functional groups and applications. This compound is unique due to its combination of hexamethylenetetramine and thiocyanate, providing distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H11N5S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decan-2-yl thiocyanate |
InChI |
InChI=1S/C7H11N5S/c8-1-13-7-11-3-9-2-10(5-11)6-12(7)4-9/h7H,2-6H2 |
Clave InChI |
JLZWJPANZSCOQL-UHFFFAOYSA-N |
SMILES canónico |
C1N2CN3CN1CN(C2)C3SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)

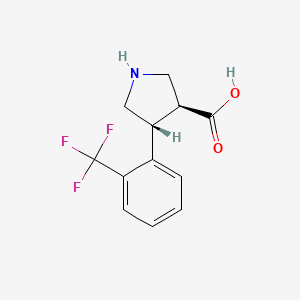

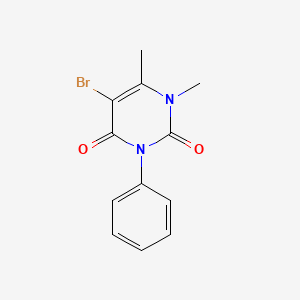
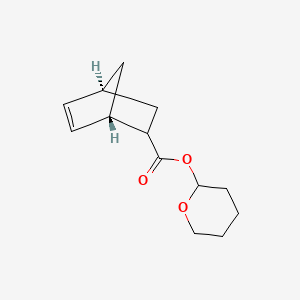
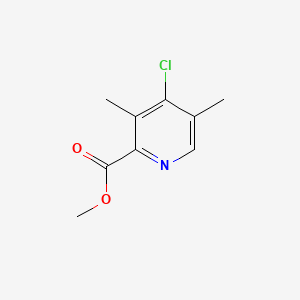
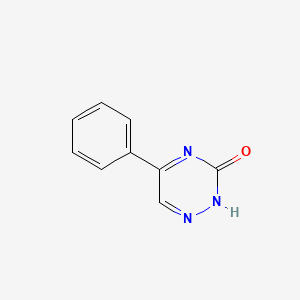
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
